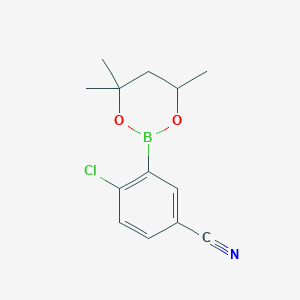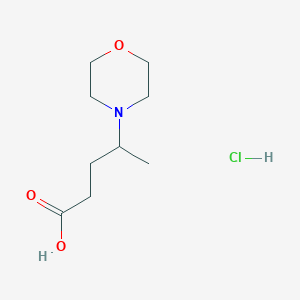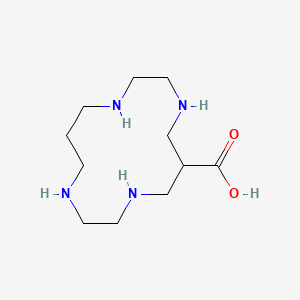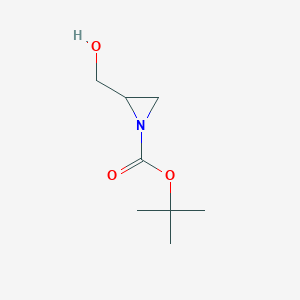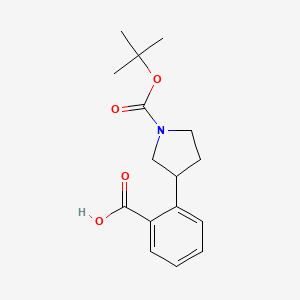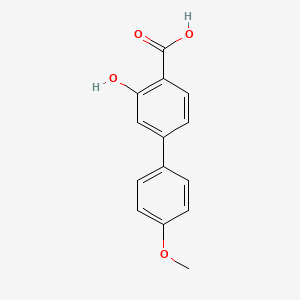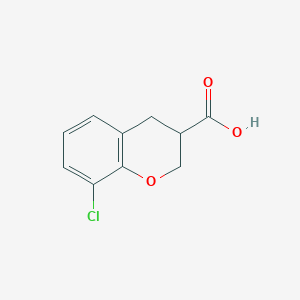
5-Bromo-4-methoxypyridin-3-amine
Übersicht
Beschreibung
5-Bromo-4-methoxypyridin-3-amine is a chemical compound with the CAS Number: 31872-78-3 . It has a molecular weight of 203.04 . The IUPAC name for this compound is 5-bromo-4-methoxy-3-pyridinamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 . This indicates that the compound has a pyridine ring with bromo, methoxy, and amino substituents. The exact positions of these substituents can be determined from the IUPAC name.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
The compound is associated with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific compound it is incorporated into .
Mode of Action
The mode of action of 5-Bromo-4-methoxypyridin-3-amine is largely dependent on the specific biochemical reactions it is involved in. For instance, it is known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, this compound could act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It is slightly soluble in water, which could impact its absorption and distribution . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a building block in organic synthesis, its effects would likely depend on the specific compounds it is incorporated into .
Biochemische Analyse
Biochemical Properties
5-Bromo-4-methoxypyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the synthesis of biologically active compounds, such as drugs or biomarkers. The interactions of this compound with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the overall biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of metabolites and the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can occur through covalent or non-covalent interactions, such as hydrogen bonding or van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. This compound is generally stable when stored in a dark place, under an inert atmosphere, and at room temperature. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage. These effects are dose-dependent and can vary based on the specific animal model used in the study .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the levels of specific metabolites within the cell. These changes in metabolite levels can influence the overall metabolic activity and energy production within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
5-bromo-4-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNPKRYTAZQZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700784 | |
| Record name | 5-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31872-78-3 | |
| Record name | 5-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



